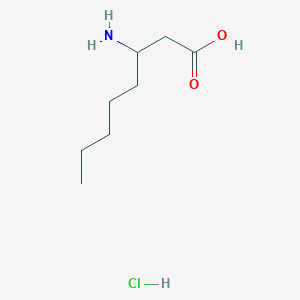

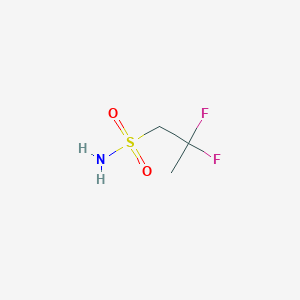

(+/-)-cis-3-Aminooctanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aminooctanoic acid is a type of amino acid. Amino acids are organic compounds that combine to form proteins. They are essential to life and have various functions in metabolism. One of their key tasks is to serve as the building blocks of proteins .

Molecular Structure Analysis

The molecular structure of a compound like aminooctanoic acid would consist of a chain of eight carbon atoms (octanoic), with an amine group (-NH2) and a carboxylic acid group (-COOH) at either end .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including acid-base reactions, alkylation, and acylation . In an acid-base reaction, amines act as bases because the nitrogen atom can share its pair of non-bonding electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amines, for example, are basic due to the presence of a lone pair of electrons on the nitrogen atom . They can form salts upon reaction with acids .科学的研究の応用

Asymmetric Syntheses of β-Hydroxy-α-amino Acids

Research has explored the asymmetric syntheses of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, involving the intermediacy of cis- and trans-aziridines. This process, applied to enantiopure α-hydroxy-β-amino esters, leads to the production of enantiopure β-hydroxy-α-amino acids as single diastereoisomers, indicating a potential application in the synthesis of complex amino acid derivatives (Davies et al., 2013).

Synthesis of cis- and trans-3-Hydroxypipecolic Acids

Another study describes the synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine, highlighting a route to nonproteinogenic cyclic alpha-amino acids. These compounds are structurally related to (+/-)-cis-3-Aminooctanoic acid hydrochloride and are significant in the synthesis of natural and synthetic compounds with medicinal relevance (Liang & Datta, 2005).

Pharmacological and Physiological Effects of Analogues

A study on the pharmacological and physiological effects of cis- and trans-(3-aminocyclopentanyl)butylphosphinic acid reveals their potential as GABAC antagonists. These compounds are structurally related to this compound and show significant effects in inhibiting myopia development and facilitating learning and memory, suggesting applications in neurological research (Chebib et al., 2008).

LC–MSn Analysis of cis Isomers

Research on the LC–MSn analysis of cis isomers of chlorogenic acids, including the investigation of cis-3-acyl and cis-4-acyl chlorogenic acids, provides insights into the behavior of cis isomers in analytical chemistry. This research can be relevant for understanding the properties and analytical characteristics of this compound and its isomers (Clifford et al., 2008).

Large-Scale Syntheses of Non-Proteogenic Amino Acids

A study focused on the large-scale synthesis of FMOC-protected non-proteogenic amino acids, including FMOC-cis-β-amino acids, highlights methods for the efficient production of protected amino acids. This research may provide a foundation for the synthesis and application of this compound in larger scales and in various research contexts (Dener et al., 2001).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-aminooctanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-7(9)6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLIUTNDKHFNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)

![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)

![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)

![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)

![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)

![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)